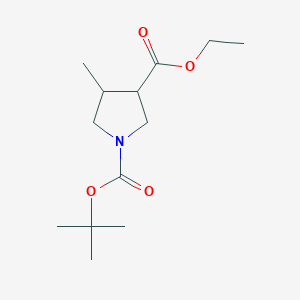

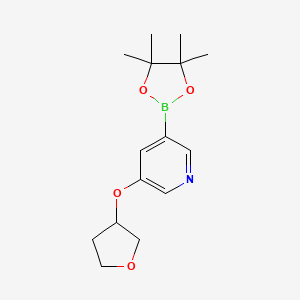

![molecular formula C13H17ClN2O2 B1407010 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride CAS No. 1440535-83-0](/img/structure/B1407010.png)

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride

Übersicht

Beschreibung

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a pleasant odor . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Wissenschaftliche Forschungsanwendungen

1. Mechanisms of Csp(3)-H Functionalization

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate has been studied for its Csp(3)-H functionalization mechanisms using density functional theory. This research provides insights into the generation of intermediate radicals and their reactions, contributing to a deeper understanding of chemical interactions and pathways (Zhou, Zhou, & Jing, 2017).

2. Synthesis and Antitumor Activity

The compound has been synthesized and its crystal structure determined. Notably, it exhibits significant inhibition of the proliferation of some cancer cell lines, highlighting its potential in antitumor applications (Liu et al., 2018).

3. Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel derivatives of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate, which are anticipated to have antihypertensive activity. This demonstrates its utility in creating new pharmaceutical compounds (Kumar & Mashelker, 2006).

4. Development of Pyrrole Derivatives

The compound is used in reactions to develop various pyrrole derivatives, facilitating the creation of a new library of compounds from commercially available materials. This is significant for expanding the range of accessible pyrrole systems (Dawadi & Lugtenburg, 2011).

5. Peptide Bond Formation

Ethyl 2-cyano-2-hydroxyimino acetate is used in low-epimerization peptide bond formation processes, indicating its role in peptide chemistry and the production of specific compounds (Subirós‐Funosas, El‐Faham, & Albericio, 2014).

6. Solubility and Solvent Effect Studies

Studies have been conducted to understand the solubility of related compounds in various solvents, which is crucial for their purification and application in different scientific contexts (Zhu et al., 2019).

7. Corrosion Inhibition

Derivatives of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate have been evaluated as corrosion inhibitors for steel, demonstrating significant reduction in corrosion rates. This highlights its potential applications in materials science and engineering (Herrag et al., 2007).

Zukünftige Richtungen

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that future research could focus on exploring the potential of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride in the synthesis of new chemotherapeutic agents.

Eigenschaften

IUPAC Name |

ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11;/h4-7,12,15H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFXTXVTOTBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

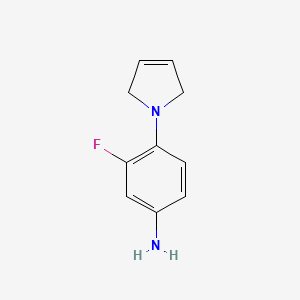

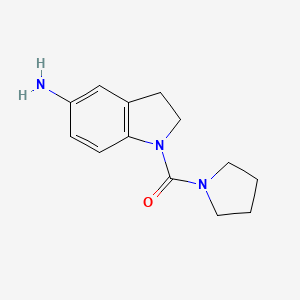

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)